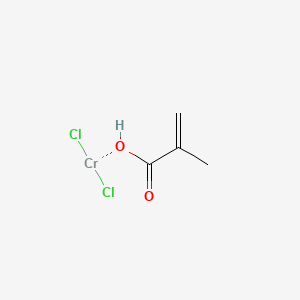![molecular formula C23H19Cl3N5O- B13739470 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which combines a triazine ring with a benzo[a]phenoxazin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-diethyl-9H-benzo[a]phenoxazin-9-amine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like tetrahydrofuran (THF) or chloroform . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines and thiols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Chemistry
In chemistry, 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to its intense blue fluorescence when irradiated with UV light . It can be used to label and track biological molecules in various assays and imaging techniques .
Medicine
In medicine, derivatives of this compound have shown promise as antimicrobial agents. The triazine ring is known for its ability to interact with biological targets, making it a potential candidate for drug development .
Industry
In industry, this compound is used as a precursor for the synthesis of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .
Mechanism of Action
The mechanism of action of 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the benzo[a]phenoxazin moiety can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4,6-dichloro-1,3,5-triazin-2-ylamino)fluorescein hydrochloride
- 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole
- 4- (4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
What sets 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride apart from similar compounds is its combination of the triazine ring with the benzo[a]phenoxazin moiety. This unique structure imparts distinct chemical and physical properties, such as its intense fluorescence and ability to form stable complexes with various biomolecules .
Properties
Molecular Formula |
C23H19Cl3N5O- |
|---|---|
Molecular Weight |
487.8 g/mol |
IUPAC Name |
5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride |
InChI |
InChI=1S/C23H19Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-13H,3-4H2,1-2H3;1H/p-1 |
InChI Key |
AYUYKTPEAOHXCG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


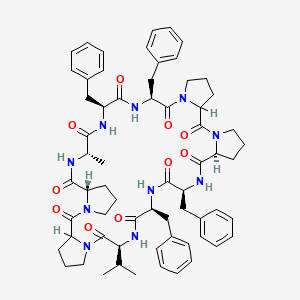
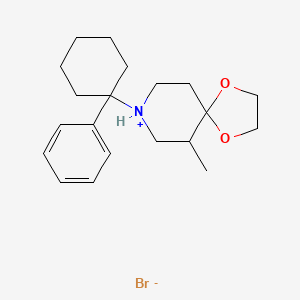
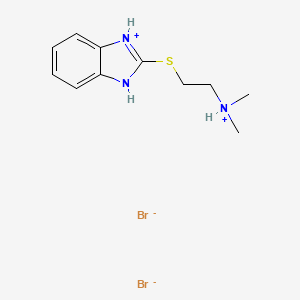
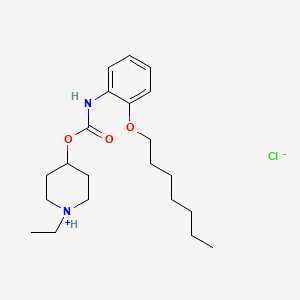
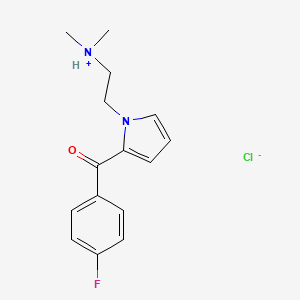
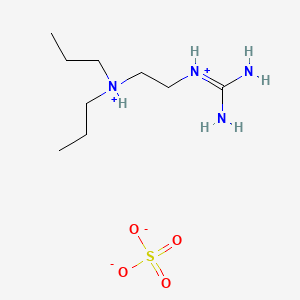
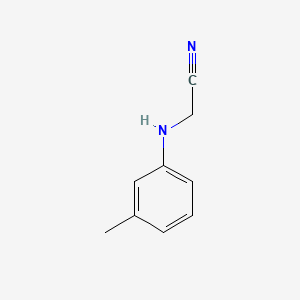
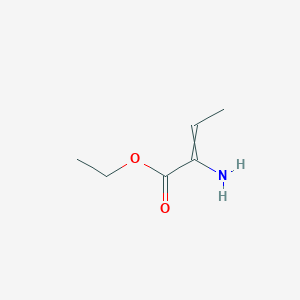

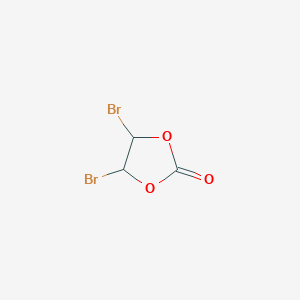

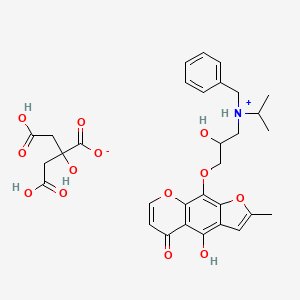
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
